5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine

説明

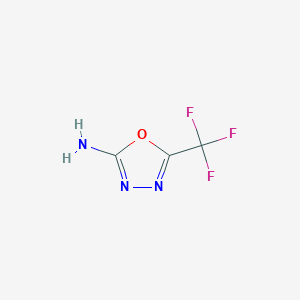

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a trifluoromethyl (-CF₃) group at position 5 and an amine (-NH₂) group at position 2. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing nature of the -CF₃ group, which enhances metabolic stability and modulates bioactivity . Physicochemical data indicate a melting point of 155–156°C (KBr pellet) and a solid-state IR spectrum consistent with NH and C=N stretching vibrations . It is commercially available (CAS: 202823-23-2) with ≥95% purity and has been investigated for applications in anticancer and antioxidant drug discovery .

特性

IUPAC Name |

5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3N3O/c4-3(5,6)1-8-9-2(7)10-1/h(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMBAPDLMDFSJBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(O1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335018 | |

| Record name | 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-29-6 | |

| Record name | 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(trifluoromethyl)-1,3,4-oxadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis from Hydrazides

One common method involves the use of hydrazides as starting materials. The general procedure includes:

Preparation of Aryl Hydrazides : Aryl hydrazides can be synthesized via Fischer esterification followed by hydrazinolysis.

Cyclization : The aryl hydrazide is then reacted with a trifluoroacyl chloride or trifluoroacetic anhydride in a suitable solvent (such as acetonitrile) to form the oxadiazole ring.

Recrystallization : The crude product is purified through recrystallization.

This method has been shown to yield moderate to high purity products (67-98%) depending on the specific aryl group used.

Direct Reaction with Chloromethyl Oxadiazoles

Another effective approach involves the reaction of chloromethyl-substituted oxadiazoles with amines:

Chloromethylation : Starting from 5-(trifluoromethyl)-2-(chloromethyl)-1,3,4-oxadiazole, this compound can be reacted with an appropriate amine (e.g., ethylenediamine) under mild conditions.

Formation of Final Product : The reaction typically proceeds at elevated temperatures and yields this compound after purification.

This method allows for straightforward synthesis while providing good yields.

Comparative Analysis of Preparation Methods

The following table summarizes various preparation methods for this compound, highlighting key parameters such as yield and reaction conditions.

Detailed Research Findings

Recent studies have explored the biological activity and applications of this compound:

Pharmaceutical Applications : It serves as an intermediate in synthesizing compounds targeting neurological disorders.

Material Science : Investigations into its properties have shown potential for use in advanced materials due to its thermal stability and chemical resistance.

化学反応の分析

Types of Reactions

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups, such as amines or alcohols.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

科学的研究の応用

Pharmaceutical Development

Role as an Intermediate:

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine is utilized as a crucial intermediate in the synthesis of pharmaceuticals. It has shown promise in developing drugs targeting neurological disorders, enhancing drug efficacy and specificity due to its unique trifluoromethyl group, which increases lipophilicity and bioavailability .

Anticancer Activity:

Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, N-aryl-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amines were evaluated against various cancer cell lines, demonstrating significant cytotoxic effects . Another study identified derivatives with dual inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease .

Agricultural Chemicals

Pest Resistance:

The compound is also prominent in agrochemical formulations. It contributes to improved pest resistance and enhanced crop yields. Its incorporation into agrochemicals has been linked to sustainable agricultural practices by reducing the need for traditional pesticides while maintaining effectiveness against phytopathogenic fungi .

Case Studies:

Several agrochemical products containing this compound have been developed and approved for market use. For example, compounds derived from this compound have been effective against a range of agricultural pests and diseases .

Material Science

Advanced Materials:

Research into the material science applications of this compound indicates its potential in creating advanced materials with unique properties such as thermal stability and chemical resistance. These properties are particularly beneficial in electronics and coatings .

Fluorinated Compounds Research

Unique Reactivity:

The presence of the trifluoromethyl group enhances the reactivity and stability of compounds in chemical processes. This characteristic aids in the development of new synthetic methodologies for fluorinated compounds, which are increasingly important in both pharmaceutical and agrochemical industries .

Data Summary Table

| Application Area | Key Findings | Examples/Case Studies |

|---|---|---|

| Pharmaceutical Development | Enhances drug efficacy; potential anticancer activity | N-aryl derivatives tested against cancer cell lines |

| Agricultural Chemicals | Improves pest resistance; sustainable agriculture | Approved agrochemical products for pest control |

| Material Science | Potential for advanced materials with thermal stability | Research on coatings and electronic materials |

| Fluorinated Compounds Research | Unique reactivity aids in new chemical processes | Development of fluorinated organic chemicals |

作用機序

The mechanism of action of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, leading to modulation of their activity. The electron-withdrawing nature of the trifluoromethyl group can also influence the compound’s reactivity and stability, affecting its overall biological activity.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

The biological and physicochemical properties of 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine are contextualized below against analogs with varying substituents on the 1,3,4-oxadiazole scaffold. Key comparisons focus on synthetic methods , biological activities , and structure-activity relationships (SAR) .

2.2.1. Anticancer Activity

SAR Note: The -CF₃ group enhances anticancer activity by improving membrane permeability and target binding. Methoxy or pyridinyl substituents show moderate activity, while nitro groups (e.g., 4-nitrophenyl) favor kinase inhibition .

2.2.2. Antimicrobial and Antioxidant Activity

Key Insight : Trifluoromethyl derivatives exhibit dual anticancer/antioxidant roles, while pyrazine or alkylated analogs are more effective against microbial pathogens .

Structural and Functional Comparisons

- Electron-Withdrawing Groups (-CF₃, -NO₂): Enhance metabolic stability and target binding in kinase inhibitors (e.g., GSK-3β) .

- Electron-Donating Groups (-OCH₃, -NH₂) : Improve solubility but reduce membrane penetration, limiting anticancer potency .

- Heteroaromatic Substituents (pyridinyl, thiophenyl) : Modulate selectivity; pyridinyl analogs show broad-spectrum cytotoxicity .

生物活性

5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine is a member of the oxadiazole family, which has garnered attention in medicinal chemistry for its diverse biological activities, particularly in anticancer and antioxidant properties. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazones with various carbonyl compounds under acidic conditions. The trifluoromethyl group enhances the lipophilicity and biological activity of the resulting oxadiazole derivatives.

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound derivatives against various cancer cell lines. The following table summarizes key findings from recent research:

| Compound | Cell Lines Tested | % Growth Inhibition (GI) | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6h | NCI-H522 | 53.24 | - | |

| 6h | K-562 | 47.22 | - | |

| 6h | MOLT-4 | 43.87 | - | |

| 6h | LOX-IMVI | 43.62 | - | |

| 6h | HL-60(TB) | 40.30 | - | |

| 6f | CCRF-CEM | 68.89 | - |

The compound N-(4-(trifluoromethyl)phenyl)-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-amine (6h) exhibited significant anticancer activity across multiple cell lines, outperforming imatinib in several instances. Notably, the maximum sensitivity was observed against the CCRF-CEM cell line with a growth inhibition percentage of 68.89% .

Antioxidant Activity

In addition to its anticancer properties, this compound has demonstrated promising antioxidant activity. The antioxidant potential was evaluated using the DPPH assay, where a derivative showed an IC50 value of 15.14 µM, indicating effective radical scavenging ability .

The mechanism by which oxadiazole derivatives exert their biological effects is multifaceted. They may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis through various pathways:

- Histone Deacetylase Inhibition : Some derivatives have been identified as selective inhibitors of class IIa histone deacetylases (HDACs), which play a crucial role in cancer progression .

- Cholinesterase Inhibition : Certain oxadiazoles have shown dual inhibition of acetylcholinesterase and butyrylcholinesterase, suggesting potential applications in neurodegenerative diseases alongside their anticancer effects .

Case Studies and Research Findings

A series of studies have been conducted to evaluate the efficacy of various oxadiazole derivatives:

- Study on Antiproliferative Activity : A study evaluated multiple derivatives against a panel of cancer cell lines and found that certain compounds exhibited sub-micromolar IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .

- Molecular Docking Studies : Research involving molecular docking has shown that some oxadiazole compounds exhibit strong binding affinities to target proteins involved in cancer signaling pathways .

Q & A

Q. What are the established synthetic routes for 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-amine, and how is successful synthesis validated?

The synthesis typically involves cyclization reactions with reagents like hydrazides, potassium thiocyanate, and concentrated sulfuric acid. For example, analogous oxadiazoles are synthesized via cyclocondensation of hydrazide derivatives, followed by characterization using spectral techniques such as NMR and mass spectrometry . Validation requires cross-referencing spectral data (e.g., H/C NMR, IR) with computational predictions or known standards. Discrepancies in peak assignments may necessitate X-ray crystallography for unambiguous structural confirmation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential techniques include:

- NMR spectroscopy for elucidating molecular structure and substituent positions.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns, particularly using advanced instruments like Orbitrap Fusion Lumos with ETD .

- X-ray crystallography for resolving stereochemical ambiguities, as demonstrated in structural studies of related thiadiazole derivatives .

- IR spectroscopy to identify functional groups (e.g., C=O, N-H stretches).

Advanced Research Questions

Q. How can computational methods optimize synthesis conditions and predict reactivity?

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model transition states and intermediate stability, reducing trial-and-error experimentation. For instance, ICReDD integrates computational workflows to predict optimal reaction parameters (solvent, temperature) and identify side reactions . Molecular dynamics simulations further aid in understanding solvent effects and reaction kinetics .

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from variations in assay protocols (e.g., cell lines, dose regimes). Methodological solutions include:

Q. What reactor design considerations are critical for scaling up synthesis?

Scaling requires addressing:

- Heat transfer efficiency to manage exothermic reactions.

- Mixing dynamics to ensure homogeneity in multi-phase systems.

- Catalyst retention in flow reactors for continuous synthesis. CRDC classifications highlight the importance of reaction fundamentals (e.g., residence time distribution, mass transfer limitations) in reactor design .

Q. What methodologies are employed to study the mechanistic basis of biological activity?

Advanced approaches include:

Q. How can chemical software enhance experimental reproducibility and data management?

Tools like electronic lab notebooks (ELNs) and cheminformatics platforms ensure:

- Data traceability via version control and metadata tagging.

- Automated workflow integration for reaction simulation and optimization .

- Secure data storage with encryption protocols to protect intellectual property .

Methodological Considerations

Q. What safety protocols are recommended for handling hazardous intermediates during synthesis?

Q. How do X-ray crystallography and NMR complement each other in structural analysis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。